molecular formula C22H19N3O2S2 B2981076 N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 577963-22-5

N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2981076
CAS No.: 577963-22-5
M. Wt: 421.53
InChI Key: FYGIEUUNURIWMG-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a thienopyrimidine derivative featuring a sulfur-linked acetamide moiety and a 3-methoxyphenyl substituent. Its core structure combines a thieno[2,3-d]pyrimidine scaffold with a 4-methylphenyl group at position 5, which is hypothesized to enhance hydrophobic interactions in biological systems. The compound’s molecular formula is C₂₃H₁₉N₃O₂S₂, with a molecular weight of 433.55 g/mol (calculated from and ).

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c1-14-6-8-15(9-7-14)18-11-28-21-20(18)22(24-13-23-21)29-12-19(26)25-16-4-3-5-17(10-16)27-2/h3-11,13H,12H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGIEUUNURIWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H19N3O2S2
  • Molecular Weight : Approximately 421.53 g/mol
  • Structural Features : The compound features a methoxy group, a thieno[2,3-d]pyrimidine moiety, and a sulfanylacetamide group. These functional groups contribute to its reactivity and biological activity.

Table 1: Structural Characteristics

FeatureDescription
Core StructureThieno[2,3-d]pyrimidine
Functional GroupsMethoxy, sulfanyl, acetamide
Molecular Weight421.53 g/mol

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown its potential to inhibit various cancer cell lines.

Case Study: NCI DTP Protocol Screening

A comprehensive screening was conducted following the National Cancer Institute's Developmental Therapeutics Program (DTP) protocols. The compound was tested against 60 different cancer cell lines:

  • Leukemia : Notable sensitivity observed.
  • Colon Cancer : Moderate effects.
  • Melanoma : Low sensitivity noted.

Table 2: Anticancer Activity Results

Cancer TypeSensitivity Level (at 10 µM)
LeukemiaHigh
Colon CancerModerate
MelanomaLow

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cancer pathways. The presence of the sulfanyl group enhances nucleophilic substitution reactions, potentially leading to the modulation of target proteins.

Anti-inflammatory Effects

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess anti-inflammatory effects. This is particularly relevant in conditions where inflammation plays a critical role in disease progression.

Mechanistic Insights

The anti-inflammatory activity may be linked to the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 3: Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-4-thieno[2,3-d][1,3]oxazinoneContains methoxy and phenyl groupsPotential anti-inflammatory
5-(4-Methylphenyl)-thieno[2,3-d]pyrimidine derivativesSimilar core structureAnticancer properties
N-(2-Methoxyphenyl)-thieno[2,3-d]pyrimidine derivativesVariations in substituentsDiverse biological effects

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Biological Activity (if reported)
N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide Oxygen linkage (vs. sulfur); 4-methoxyphenyl substituent C₂₂H₁₉N₃O₃S 376.0 204–205 Not specified
N-(3,5-dimethoxyphenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide 3,5-Dimethoxyphenyl (vs. 3-methoxyphenyl) C₂₄H₂₁N₃O₃S₂ 463.56 Not reported Not specified
N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide 4-Butylphenyl; oxo group at position 4; thieno[3,2-d]pyrimidine core C₂₅H₂₅N₃O₂S₂ 463.61 Not reported Not specified
N-(2-chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide 2-Chloro-4-methylphenyl; benzyl-substituted 3-methoxyphenyl C₂₃H₂₀ClN₃O₃S₂ 486.0 Not reported Not specified
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide Cyclopenta-fused thienopyrimidine; pyrazolone substituent C₂₃H₂₃N₅O₂S₂ 465.59 Not reported Not specified
Key Observations:

Substituent Effects :

  • The 3-methoxyphenyl group in the target compound may improve solubility compared to bulkier substituents (e.g., 4-butylphenyl in ).
  • Halogenation (e.g., chlorine in ) increases molecular weight and may enhance lipophilicity.

Core Modifications: Thieno[3,2-d]pyrimidine derivatives (e.g., ) exhibit positional isomerism, which could influence interactions with enzymatic targets like kinases or topoisomerases.

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